molecular formula C12H11BrN2O2 B3287954 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]- CAS No. 849200-64-2

2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-

Cat. No. B3287954
CAS RN: 849200-64-2
M. Wt: 295.13 g/mol
InChI Key: MYZKEGMWUIQMIQ-UHFFFAOYSA-N
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Description

2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and pharmaceuticals. In

Mechanism of Action

The mechanism of action of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] depend on the specific application and target of the compound. In studies related to cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In studies related to neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has been shown to exhibit antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] in lab experiments is its high potency and selectivity. This compound has been shown to exhibit high potency against various targets, making it a valuable tool for studying the mechanism of action of enzymes and proteins. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

In the future, there are several directions that research on 2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] could take. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. Another direction is the exploration of this compound's potential as a tool for studying the mechanism of action of enzymes and proteins. Additionally, further research could be conducted to explore the potential of this compound in other scientific fields, such as materials science and catalysis.
Conclusion:
2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] is a chemical compound that has shown promising results in various scientific research applications. Its high potency and selectivity make it a valuable tool for studying the mechanism of action of enzymes and proteins. Additionally, this compound has shown potential as a drug candidate for the treatment of various diseases. Further research is needed to fully explore the potential of this compound in various scientific fields.

Scientific Research Applications

2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl-] has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Furthermore, this compound has been used as a tool for studying the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-17-10-4-2-9(3-5-10)7-15-8-11(13)14-6-12(15)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZKEGMWUIQMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70833928
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70833928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-

CAS RN

849200-64-2
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70833928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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